N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-11-14(18)3-2-4-15(11)20-16(21)17(9-10-17)12-5-7-13(19)8-6-12/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNRRFZSRRITKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclopropanation using a suitable reagent like diazomethane or a cyclopropanation catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkoxides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes or receptors can be studied to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
Comparison with Similar Compounds
Conclusion
This compound is a compound with diverse potential applications in various fields. Its synthesis, chemical reactivity, and potential uses in scientific research make it a compound of significant interest. Further studies are needed to fully explore its properties and applications.
Biological Activity
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- Molecular Formula : C18H17ClFN3O2
- Molecular Weight : 361.8 g/mol
- SMILES Notation : Cc1cc(Cl)ccc1C(=O)N(C2=CC=C(C=C2)F)C3CC3
The compound features a cyclopropane ring, which is known to enhance the biological activity of various pharmaceuticals by improving their metabolic stability and receptor binding affinity.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory conditions. Its structural features allow it to interact effectively with target proteins.
- Receptor Modulation : It acts as a modulator for various receptors, including those involved in neurotransmission and cellular signaling pathways. The presence of the fluorine atom enhances lipophilicity, aiding in membrane permeability and receptor interaction.
Antimicrobial Activity
Research indicates that this compound possesses notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
Case Studies
- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against resistant strains of bacteria. The researchers found that modifications to the cyclopropane structure enhanced its antibacterial activity significantly compared to non-cyclopropane analogs .
- Case Study on Anticancer Properties : Research published in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size when administered at specific dosages, indicating its potential as a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized to minimize side products?
- Methodology : The synthesis typically involves cyclopropanation reactions, where a cyclopropane ring is formed using reagents like vinyl diazo compounds or transition-metal catalysts. A key step is coupling the chlorinated aniline derivative (e.g., 3-chloro-2-methylaniline) with a pre-formed cyclopropane carboxylic acid chloride. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid degradation of sensitive groups like the fluorophenyl moiety .
- Analytical Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95%) and NMR spectroscopy to detect residual solvents or unreacted intermediates .
Q. How can the three-dimensional conformation of this compound be characterized to predict its interaction with biological targets?
- Methodology : Use X-ray crystallography to resolve the crystal structure, or employ computational tools like density functional theory (DFT) for conformational analysis. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes with proteins like MDM2, a target in oncology research .
- Experimental Validation : Compare computational predictions with empirical data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyclopropane ring (δ ~1.5–2.5 ppm for protons) and aromatic fluorophenyl groups (δ ~6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₆ClFNO) with <2 ppm error .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature).
- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., dehalogenated byproducts) that may interfere with activity .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple replicates to assess reproducibility .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Approaches :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to reduce cytochrome P450-mediated oxidation .
- Prodrug Design : Mask the carboxamide group with ester or phosphate prodrugs to enhance bioavailability .
- In Vitro Assays : Use liver microsomes or hepatocyte models to screen for metabolic hotspots .
Q. How can in silico modeling guide the design of derivatives with enhanced selectivity for kinase targets?
- Workflow :
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the carboxamide group) using tools like Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Predict binding energy changes for substitutions (e.g., replacing chlorine with bromine) .
- Validation : Synthesize top candidates and test in kinase inhibition panels (e.g., DiscoverX Eurofins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
